molecular formula C19H20ClN5O3 B13373408 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide

3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide

Cat. No.: B13373408
M. Wt: 401.8 g/mol
InChI Key: OGAGMXVBOKJHFU-UHFFFAOYSA-N
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Description

3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine core and an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and chloropyridazine intermediates.

    Attachment of the Indane Moiety: This step often involves nucleophilic substitution reactions where the indane derivative is introduced.

    Final Coupling: The final step involves coupling the triazolopyridazine core with the indane moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide apart is its unique combination of a triazolopyridazine core and an indane moiety, along with the presence of chlorine and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20ClN5O3

Molecular Weight

401.8 g/mol

IUPAC Name

3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide

InChI

InChI=1S/C19H20ClN5O3/c1-27-14-9-11-3-4-13(12(11)10-15(14)28-2)21-19(26)8-7-18-23-22-17-6-5-16(20)24-25(17)18/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,21,26)

InChI Key

OGAGMXVBOKJHFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=NN=C4N3N=C(C=C4)Cl)OC

Origin of Product

United States

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